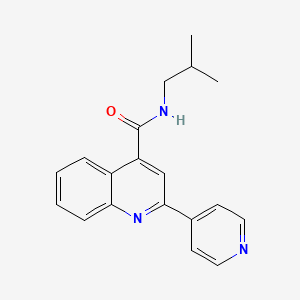

N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative with a pyridinyl substituent at the 2-position of the quinoline core and a 2-methylpropyl (isobutyl) group attached to the carboxamide nitrogen. These analogs share key features: a quinoline backbone, carboxamide linkage, and substituted aryl or heteroaryl groups. The pyridin-4-yl group in the target compound likely enhances solubility and bioactivity due to its hydrogen-bonding capacity, distinguishing it from brominated or alkylphenyl variants.

Properties

Molecular Formula |

C19H19N3O |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C19H19N3O/c1-13(2)12-21-19(23)16-11-18(14-7-9-20-10-8-14)22-17-6-4-3-5-15(16)17/h3-11,13H,12H2,1-2H3,(H,21,23) |

InChI Key |

IUTQPBOORSGXIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable pyridine boronic acid.

Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 2-methylpropylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinoline N-oxides, while reduction may yield amines.

Scientific Research Applications

Antimicrobial Properties

N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been investigated for its antimicrobial activity , particularly against various pathogens. Quinoline derivatives, including this compound, are known for their ability to inhibit key enzymes and disrupt cellular processes in microorganisms. Studies have shown that this compound may exhibit significant activity against resistant strains of bacteria and protozoa, making it a candidate for further development in combating infectious diseases.

Anticancer Activity

The compound has also been studied for its anticancer properties . Research indicates that quinoline derivatives can influence cancer cell proliferation and survival by targeting specific molecular pathways. For example, this compound may interact with proteins involved in cell cycle regulation or apoptosis, thereby inhibiting tumor growth .

Interaction with Biological Targets

This compound's biological activity is largely attributed to its ability to bind to specific molecular targets, such as enzymes or nucleic acids. Interaction studies have demonstrated its binding affinity to translation elongation factors in parasites, suggesting a potential mechanism for antimalarial activity by inhibiting protein synthesis critical for parasite survival.

Inhibition of Translation Elongation Factor

The compound has been linked to a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum, the malaria-causing parasite. This inhibition disrupts protein synthesis, which is essential for the growth and reproduction of the parasite .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Antimalarial Efficacy : A study demonstrated that this compound showed promising results against Plasmodium falciparum with moderate potency in vitro and favorable pharmacokinetic properties in vivo .

- Anticancer Research : Investigations into its anticancer properties revealed that it could inhibit specific cancer cell lines by inducing apoptosis through targeted interactions with cellular proteins.

- Resistance Mechanisms : Additional research has focused on understanding how this compound can overcome resistance mechanisms in pathogens, particularly in bacterial strains resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations :

Synthetic Yields: Analogs with complex side chains (e.g., 5a5) show moderate yields (55–67%), while simpler derivatives (e.g., Y200-3528) lack yield data, suggesting synthetic challenges in functionalizing the quinoline core .

Purity and Characterization : Compounds like 5a1–5a4 and 5a5–5b1 were rigorously validated via NMR, HRMS, and HPLC (>97% purity), indicating robust quality control for pharmacological studies .

SAR Trends :

- Pyridinyl vs. Phenyl Groups : Pyridinyl substituents (as in the target compound) may improve water solubility and hydrogen bonding compared to hydrophobic phenyl or brominated analogs.

- Side Chain Optimization: Bulky or charged side chains (e.g., dimethylamino propyl in 5a1–5a4) enhance antibacterial activity but may reduce blood-brain barrier penetration .

Biological Activity

N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a member of the quinoline-4-carboxamide family, which has garnered attention for its diverse biological activities. This compound has been studied primarily for its antimalarial properties, as well as its potential in addressing other diseases, including tuberculosis and various cancers.

Antimalarial Activity

Research has demonstrated that quinoline-4-carboxamides exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study highlighted that compounds within this series, including derivatives like this compound, showed moderate to high potency in inhibiting the growth of P. falciparum with an effective concentration (EC50) in the low nanomolar range. The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite .

Antitubercular Activity

In addition to its antimalarial effects, quinoline derivatives have been evaluated for their activity against mycobacterial species. For instance, certain substituted quinoline derivatives have shown promising results against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide. The structure-activity relationship (SAR) studies indicated that modifications to the quinoline scaffold could enhance antimycobacterial potency while maintaining low toxicity against human cell lines .

Cytotoxicity and Cancer Research

The cytotoxic potential of quinoline derivatives has been explored in various cancer models. In vitro studies have shown that specific compounds, including those related to this compound, possess significant cytotoxicity against different cancer cell lines. For example, IC50 values in the low micromolar range were reported, indicating effective inhibition of cancer cell proliferation . Further investigations into their mechanisms revealed that these compounds may disrupt cellular processes such as tubulin polymerization, which is critical for cell division.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity | Target Organism/Cell Line | IC50/EC50 Value | Mechanism of Action |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | Low nanomolar | Inhibition of PfEF2 |

| Antitubercular | Mycobacterium tuberculosis | Outperformed standards | Inhibition of mycobacterial growth |

| Cytotoxicity | Various cancer cell lines | Low micromolar | Disruption of tubulin polymerization |

Case Studies

- Antimalarial Efficacy : A study involving a series of quinoline derivatives demonstrated that this compound exhibited an EC50 value significantly lower than many existing antimalarial drugs, suggesting its potential as a lead compound for further development .

- Cytotoxicity Assessment : In vitro testing on PC3 prostate cancer cells revealed that specific modifications to the quinoline structure led to enhanced cytotoxic effects, with some derivatives achieving IC50 values below 1 µM. These findings indicate a promising avenue for cancer therapeutics based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.